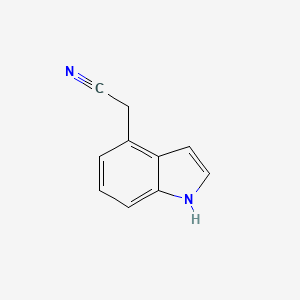

2-(1H-Indol-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGWHIQADJRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510841 | |

| Record name | (1H-Indol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30933-66-5 | |

| Record name | (1H-Indol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-4-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Indol-4-yl)acetonitrile synthesis from indole

An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-4-yl)acetonitrile from Indole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for various pharmacologically active compounds, including tryptamine derivatives and other complex natural products. However, its synthesis is non-trivial due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. Direct functionalization at the C4 position of the benzene ring moiety is a significant synthetic challenge.[1][2] This technical guide provides a comprehensive overview of a robust and scientifically validated strategy for the synthesis of this compound, starting from the parent indole heterocycle. We will focus on a multi-step approach that proceeds through the key intermediate, indole-4-carboxaldehyde. This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic methodologies, designed for researchers and professionals in drug development and organic synthesis.

The Challenge of C4-Regioselectivity in Indole Functionalization

The indole ring system is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack. Functionalization at the C2 position is also common, but accessing the benzene core positions (C4-C7) requires overcoming this inherent reactivity preference.[3] Modern synthetic methods have emerged, often employing transition-metal catalysis with directing groups to achieve C-H activation at the C4 position.[4][5][6] While powerful, these methods can require specialized ligands, expensive catalysts, and rigorous optimization.

For a reliable, scalable, and reproducible synthesis, a classical approach involving the construction of a C4-functionalized intermediate remains the most practical strategy. This guide will focus on the synthesis and subsequent elaboration of indole-4-carboxaldehyde , a versatile and readily accessible intermediate.[7]

Strategic Overview: A Two-Stage Synthetic Pathway

Our recommended synthetic strategy is bifurcated into two primary stages. This approach prioritizes reliability and the use of well-established chemical transformations.

Caption: Overall synthetic strategy from indole to the target molecule.

Stage 1: Synthesis of the Key Intermediate, Indole-4-carboxaldehyde

Indole-4-carboxaldehyde is a commercially available compound, but for the purposes of this guide, understanding its synthesis is crucial for process development and cost management. While numerous methods exist, a common laboratory-scale approach involves the oxidation of the corresponding alcohol, indole-4-methanol.

Experimental Protocol: Oxidation of Indole-4-methanol

This protocol is based on a standard oxidation using tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, a mild and efficient method for converting primary alcohols to aldehydes.[8]

Materials:

-

Indole-4-methanol

-

Tetrapropylammonium perruthenate (TPAP)

-

4-Methylmorpholine N-oxide (NMO)

-

Anhydrous Dichloromethane (DCM)

-

4 Å Molecular Sieves

-

Silica Gel

Procedure:

-

To a stirred suspension of indole-4-methanol (1.0 eq.), N-methylmorpholine N-oxide (1.5 eq.), and powdered 4 Å molecular sieves in anhydrous dichloromethane (DCM) at room temperature, add tetrapropylammonium perruthenate (0.05 eq.) in portions.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst and molecular sieves.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield indole-4-carboxaldehyde as a solid.

Causality and Trustworthiness:

-

Why TPAP/NMO? This catalytic system is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

Why Molecular Sieves? The sieves act as a dehydrating agent, sequestering water produced during the reaction, which can otherwise deactivate the catalyst and lead to side reactions. This ensures the protocol is self-validating and robust.

-

Why Anhydrous DCM? The absence of water is critical for the efficiency of the catalytic cycle.

Stage 2: Conversion of Indole-4-carboxaldehyde to this compound

This stage is the core transformation to achieve the target molecule. We present two reliable methods.

Method A: One-Pot Reductive Cyanation

This highly efficient method, adapted from a procedure developed for indole-3-carboxaldehydes, converts the aldehyde directly to the acetonitrile in a single pot, minimizing purification steps and improving overall yield.[9] The reaction proceeds via in-situ reduction of the aldehyde to an alcohol, which is then activated and displaced by a cyanide nucleophile.

Caption: Experimental workflow for the one-pot reductive cyanation.

Experimental Protocol:

-

In a round-bottom flask, dissolve indole-4-carboxaldehyde (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO).

-

To this solution, add sodium borohydride (NaBH₄, 1.3 eq.) portion-wise while stirring at room temperature.

-

Continue stirring for 1 hour at room temperature.

-

Add sodium cyanide (NaCN, 10 eq.) to the reaction mixture. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the mixture to reflux (oil bath at 100°C) and maintain for 5-12 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by adding brine.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or a 5:95 MeOH/CHCl₃ mixture).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Mechanistic Insight:

-

The NaBH₄ first reduces the aldehyde to the corresponding hydroxymethyl intermediate.

-

Under the refluxing conditions with formamide and cyanide, the alcohol is likely activated for nucleophilic substitution. While the exact mechanism is not fully elucidated in the original literature, it may involve the formation of an intermediate N-formyl species or a related derivative that is a good leaving group, allowing for subsequent Sₙ2 displacement by the cyanide ion.[9]

Method B: Classical Two-Step Halogenation-Cyanation

This traditional and highly dependable route offers a clear, stepwise conversion with easily isolable intermediates. It is an excellent alternative if the one-pot method proves problematic for a specific substrate.

Step 1: Reduction to Indole-4-methanol

-

Protocol: Dissolve indole-4-carboxaldehyde (1.0 eq.) in methanol or ethanol at 0°C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Stir for 1-2 hours until the reaction is complete (TLC). Perform an aqueous workup and extract with an organic solvent to isolate indole-4-methanol.

Step 2: Conversion to 4-(Chloromethyl)-1H-indole

-

Protocol: Dissolve indole-4-methanol (1.0 eq.) in anhydrous diethyl ether or DCM at 0°C. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise. Stir for 1-2 hours. The product is often used directly in the next step after removing the solvent and excess reagent under vacuum, as indolemethyl halides can be unstable.

Step 3: Nucleophilic Substitution with Cyanide

-

Protocol: Dissolve the crude 4-(chloromethyl)-1H-indole in a polar aprotic solvent like DMSO or DMF. Add sodium cyanide (NaCN, 1.5 eq.). (Extreme Caution Advised) . Stir at room temperature until the reaction is complete. Perform an aqueous workup and extract with an organic solvent. Purify by column chromatography.

Data Summary and Method Comparison

| Parameter | Method A: One-Pot Reductive Cyanation | Method B: Classical Two-Step |

| Number of Steps | 1 (from aldehyde) | 3 (from aldehyde) |

| Typical Yields | Good to Excellent (Reported up to 88% for C3 isomer)[9] | Good (Typically 60-80% over 3 steps) |

| Key Reagents | NaBH₄, NaCN, Formamide | NaBH₄, SOCl₂, NaCN |

| Advantages | High efficiency, fewer operations, reduced waste | Well-understood mechanism, isolable intermediates, potentially easier to troubleshoot |

| Disadvantages | Requires higher temperature, large excess of toxic NaCN | More steps, potential instability of the intermediate halide, multiple workups |

| Safety Concerns | High: Large excess of NaCN used at high temperature | High: Use of NaCN and corrosive SOCl₂ |

Conclusion

The synthesis of this compound from indole is most reliably achieved via a multi-step pathway involving the key intermediate, indole-4-carboxaldehyde. For the crucial conversion of the aldehyde to the target acetonitrile, the One-Pot Reductive Cyanation (Method A) offers a superior, step-economical, and efficient route for research and development professionals.[9] While the classical two-step approach provides a robust alternative, the one-pot method's elegance and efficiency make it the preferred strategy for this transformation. All procedures involving cyanide must be conducted with rigorous safety protocols in place.

References

- 1. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Indole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(1H-Indol-4-yl)acetonitrile

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the full physicochemical characterization of 2-(1H-Indol-4-yl)acetonitrile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] As a functionalized derivative, this compound represents a valuable, yet under-characterized, building block for drug discovery and chemical biology. Due to the limited availability of specific experimental data for this 4-yl isomer, this guide establishes a definitive protocol for its analysis. We will detail the necessary experimental workflows, explain the scientific rationale behind each method, and provide predicted values based on data from closely related structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and validated approach to characterizing novel indole derivatives.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent physicochemical analysis. The unique arrangement of the cyanoethyl group at the C4 position of the indole ring distinguishes this isomer from its more commonly documented C2 and C3 counterparts.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈N₂ | Calculated |

| Molecular Weight | 156.18 g/mol | Computed by PubChem[3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC#N | Structure-Based |

| InChI Key | (Predicted) | Structure-Based |

| CAS Number | Not assigned or readily available in public databases. | - |

Predicted Physicochemical Characteristics

Predicting the properties of a novel compound is a critical step in planning its synthesis, purification, and application. The following predictions are derived from established data on indole and its closely related derivatives.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value / Range | Scientific Rationale & Comparative Data |

| Melting Point (°C) | 70 - 95 | Solid at room temperature. The melting point of the parent indole-3-acetonitrile is 35-37 °C.[3] However, substitution patterns dramatically alter crystal packing; for example, 2-(4-hydroxy-1H-indol-3-yl)acetonitrile melts at 182-184 °C. The 4-yl isomer is expected to have a melting point higher than the 3-yl isomer due to different intermolecular interactions. |

| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the polar nitrile group and the hydrogen-bonding capability of the indole N-H group. Indole derivatives often decompose at high temperatures. |

| Solubility | Soluble in acetonitrile, DMSO, methanol, ethyl acetate. Poorly soluble in water. | The indole ring provides hydrophobicity, while the nitrile and N-H groups add polarity. This profile is typical for indole derivatives and is essential for selecting solvents for reaction, purification, and biological assays.[4] |

| pKa (Acidity) | ~32.5 (in Acetonitrile) | The primary acidic proton is on the indole nitrogen (N-H). The pKa of the parent indole in acetonitrile is 32.78.[5][6] The electron-withdrawing character of the cyanoethyl group at the 4-position is expected to have a minor acid-strengthening effect, slightly lowering the pKa relative to the parent indole. |

| logP (Octanol/Water) | 1.5 - 2.0 | This value, indicating lipophilicity, is crucial for predicting drug-like properties. The computed XLogP3 for the related indole-3-acetonitrile oxide is 1.7, providing a reasonable estimate.[7] Experimental determination via the shake-flask method is recommended for confirmation. |

Analytical and Spectroscopic Characterization Protocols

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the rationale and step-by-step protocols for the core analytical methods required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[8] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) will confirm the precise connectivity of the cyanoethyl group at the 4-position, ruling out other isomers.

-

Sample Preparation: Accurately weigh ~5 mg of the compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it ensures the N-H proton is observable and does not exchange rapidly.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a quantitative ¹H spectrum using a calibrated 90° pulse. A relaxation delay (d1) of at least 5 times the longest T₁ is recommended for accurate integration.

-

¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum with proton decoupling. An acquisition time of >1 second and a sufficient number of scans are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibration: Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[9] Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO at 39.52 ppm).

-

Structural Assignment: Integrate the ¹H signals and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons. Assign the ¹³C chemical shifts. Use 2D NMR data if assignments are ambiguous.

Caption: Standard workflow for structural elucidation by NMR spectroscopy.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-H | 11.0 - 11.5 (br s) | - | Typical chemical shift for an indole N-H proton in DMSO.[8] |

| CH₂ | ~4.0 (s) | ~16 | Aliphatic methylene adjacent to a nitrile and an aromatic ring.[8] |

| C≡N | - | ~118 | Characteristic shift for a nitrile carbon.[8] |

| Aromatic C-H | 6.5 - 7.8 (m) | 100 - 138 | Complex multiplet pattern expected for the substituted benzene and pyrrole rings of the indole system. Specific shifts depend on the electronic environment. |

| Aromatic Quaternary C | - | 105 - 140 | Includes C3, C3a, C4, C7a. Their positions are confirmed by the absence of signals in a DEPT-135 experiment. |

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a self-validating system to confirm the elemental formula (C₁₀H₈N₂) with high confidence (typically < 5 ppm error). This is non-negotiable for verifying the identity of a new chemical entity.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to ~1-10 µg/mL with the initial mobile phase.

-

System Configuration:

-

HPLC: Use a C18 reverse-phase column.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Formic acid is used to promote protonation for positive ion mode ESI.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold, and then return to initial conditions to re-equilibrate.

-

-

MS Configuration (ESI+):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Range: m/z 100-400.

-

Capillary Voltage: ~3.5 kV.

-

Source/Desolvation Temp: Optimize as per instrument guidelines (e.g., 120°C / 350°C).[10]

-

-

Data Acquisition: Inject the sample and acquire data. The compound should elute as a sharp peak in the total ion chromatogram (TIC).

-

Data Analysis: Extract the mass spectrum from the chromatographic peak. Determine the experimental mass of the protonated molecular ion ([M+H]⁺). Compare this with the calculated exact mass.

Caption: Workflow for identity and purity confirmation using HPLC-MS.

-

Calculated Exact Mass for [C₁₀H₈N₂ + H]⁺: 157.0760

-

Expected HRMS Result: 157.0760 ± 0.0008 (for 5 ppm mass accuracy)

Infrared (IR) Spectroscopy

Authoritative Grounding: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The characteristic stretching frequencies for the N-H and C≡N bonds provide immediate evidence for the core structural features of the molecule.

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Scan the sample over the range of 4000-400 cm⁻¹.

-

Clean Up: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3450 - 3300 | Indole N-H | Stretch | A sharp to moderately broad peak, characteristic of the N-H bond in the indole ring.[11][12] |

| 2260 - 2240 | Nitrile C≡N | Stretch | A sharp, medium-intensity peak confirming the presence of the nitrile group. This is a highly diagnostic peak.[13] |

| 3100 - 3000 | Aromatic C-H | Stretch | Peaks corresponding to the C-H bonds on the indole ring. |

| 1600 - 1450 | Aromatic C=C | Stretch | Multiple bands associated with the vibrations of the aromatic rings. |

Stability, Storage, and Safe Handling

Trustworthiness: Ensuring compound integrity is paramount for reproducible research. Indole derivatives can be susceptible to degradation, and proper handling is essential for both safety and experimental validity.

-

Stability: The indole ring system is susceptible to oxidation, especially when exposed to air and light over long periods.[14] The nitrile group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[15] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

-

Safe Handling:

-

Always handle this compound in a well-ventilated fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[17]

-

Conclusion

While this compound is not as extensively documented as its isomers, its structural features make it a compound of significant interest for synthetic and medicinal chemistry. This guide provides the authoritative framework necessary for its complete and accurate physicochemical characterization. By following the detailed protocols for NMR, MS, and IR spectroscopy, researchers can unambiguously confirm its structure and purity. The predictive data, based on sound chemical principles and analogous compounds, serves as a benchmark for experimental results. Adherence to the prescribed handling and storage conditions will ensure the integrity of the material, leading to reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(1H-indol-3-yl)acetonitrile oxide | C10H8N2O | CID 14524362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. benchchem.com [benchchem.com]

- 11. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Acetonitrile [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. aksci.com [aksci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Uncharted Territory of Indole Isomers: A Technical Guide to 2-(1H-Indol-4-yl)acetonitrile

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 2-(1H-Indol-4-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. A thorough investigation of chemical databases reveals a notable absence of a registered CAS number for this specific isomer, suggesting it is a novel or not widely documented chemical entity. This guide, therefore, aims to provide a comprehensive overview by drawing comparisons with its well-characterized isomers, proposing viable synthetic pathways, predicting its physicochemical properties, and exploring its potential applications based on the established bioactivity of the indoleacetonitrile scaffold.

The Isomeric Landscape: A Comparative Overview

The indole ring is a privileged scaffold in medicinal chemistry, and the position of substituents can dramatically influence a molecule's biological activity.[1][2][3] To understand the potential of this compound, it is crucial to first examine its known isomers: 2-(1H-indol-2-yl)acetonitrile and 2-(1H-indol-3-yl)acetonitrile.

| Property | 2-(1H-indol-2-yl)acetonitrile | 2-(1H-indol-3-yl)acetonitrile | This compound (Predicted) |

| CAS Number | 7210-27-7 | 771-51-7 | Not Assigned |

| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol | 156.18 g/mol | 156.18 g/mol |

| Appearance | Data not readily available | Solid, clear yellow-brown to brown liquid after melting.[4] | Likely a solid at room temperature |

| Melting Point | Data not readily available | 33-36 °C | Expected to be a solid with a distinct melting point |

| Boiling Point | Data not readily available | 157-160 °C at 0.2 mmHg | High boiling point, likely requiring vacuum distillation |

| Solubility | Data not readily available | Soluble in chloroform, DMSO (slightly), methanol (slightly).[4] | Expected to be soluble in common organic solvents |

Charting a Course for Synthesis: Proposed Methodologies

The absence of a commercial source for this compound necessitates its de novo synthesis. Drawing from established methods for the functionalization of the indole core, two primary strategies are proposed.

Strategy 1: Functionalization of a Pre-formed 4-Substituted Indole

This approach leverages a starting material that already possesses a functional group at the 4-position, which can then be converted to the desired acetonitrile moiety. A plausible route begins with a 4-haloindole, such as 4-bromoindole.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine [ouci.dntb.gov.ua]

- 3. Indole - a promising pharmacophore in recent antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Indoleacetonitrile | 771-51-7 [chemicalbook.com]

The Untapped Therapeutic Potential of 2-(1H-Indol-4-yl)acetonitrile Derivatives: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the prospective biological activities of 2-(1H-indol-4-yl)acetonitrile derivatives, a relatively unexplored class of compounds with significant therapeutic promise. While the broader family of indoleacetonitriles has been the subject of extensive research, the specific pharmacological profile of the 4-yl isomer remains a frontier in medicinal chemistry. This document provides a comprehensive overview of the known biological activities of related indoleacetonitrile isomers, offering a predictive framework for the potential applications of this compound derivatives in oncology, infectious diseases, and inflammatory conditions.

The Indoleacetonitrile Scaffold: A Privileged Motif in Medicinal Chemistry

The indole ring is a cornerstone of numerous natural products and synthetic drugs, renowned for its ability to interact with a wide array of biological targets.[1] When coupled with an acetonitrile moiety, this scaffold gains a unique electronic and structural profile, contributing to a diverse range of pharmacological activities. While research has predominantly focused on the 2- and 3-substituted isomers, the 4-position of the indole ring offers a distinct vector for chemical modification, potentially leading to novel mechanisms of action and improved therapeutic indices.

Anticancer Activity: A Promising Avenue for 4-yl Derivatives

Indoleacetonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanistic Insights from Related Isomers

Studies on 2-(1H-indol-2-yl)- and 2-(1H-indol-3-yl)acetonitrile derivatives have revealed several key anticancer mechanisms:

-

Induction of Apoptosis: Many indole derivatives, including those with an acetonitrile side chain, have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For instance, some indole-based compounds act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells where Bcl-2 is overexpressed.

-

Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism by which indole derivatives exert their anticancer effects. These compounds can arrest cancer cells at different phases of the cell cycle, preventing their proliferation.

-

Enzyme Inhibition: The indole scaffold is a versatile pharmacophore that can be tailored to inhibit specific enzymes crucial for cancer progression. For example, derivatives have been developed as inhibitors of tyrosine kinases, which are often dysregulated in cancer.

Potential of 4-ylacetonitrile Derivatives in Oncology

While direct evidence is limited, the substitution pattern on the indole ring is known to significantly influence biological activity. The placement of the acetonitrile group at the 4-position, combined with further substitutions on the indole nucleus or the acetonitrile side chain, could lead to novel interactions with anticancer targets. The exploration of this compound derivatives as inhibitors of kinases, topoisomerases, or modulators of apoptotic pathways represents a promising area for future research.

Quantitative Data on Related Indoleacetonitrile Derivatives

To provide a framework for the potential potency of 4-yl derivatives, the following table summarizes the anticancer activity of representative indoleacetonitrile isomers from the literature.

| Compound Class | Cancer Cell Line | Activity Metric (e.g., GI₅₀, IC₅₀) | Reference |

| 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), CNS Cancer (SF-539, SNB-75), Ovarian Cancer (OVCAR-3), Renal Cancer (A498, RXF 393), Breast Cancer (MDA-MB-468) | GI₅₀ = 0.0244–5.06 μM | [2] |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Various tumor cell lines | Mean midpoint GI₅₀ = 0.38–7.91 μM | [2] |

Experimental Workflow: In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for the initial screening of this compound derivatives for anticancer activity.

Caption: Workflow for anticancer evaluation of novel compounds.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Possibilities

Indoleacetonitrile derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Insights from Related Isomers

-

Antibacterial Activity: Various indole-based compounds have demonstrated potent antibacterial effects. For instance, certain indole-acrylonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[2]

-

Antifungal Activity: The antifungal potential of indole derivatives is also well-documented. Some analogs have displayed promising activity against pathogenic fungi like Candida albicans.[2]

Predictive Antimicrobial Profile of 4-ylacetonitrile Derivatives

The unique electronic distribution and steric hindrance imparted by the 4-positional acetonitrile group could lead to novel interactions with microbial targets. It is plausible that this compound derivatives could exhibit a distinct spectrum of antimicrobial activity compared to their 2- and 3-yl counterparts.

Quantitative Data on Antimicrobial Activity of a Related Derivative

| Compound | Microorganism | Activity Metric (MIC in μg/mL) | Reference |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive bacteria, E. coli, C. albicans | 8-32 | [2] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for assessing the antimicrobial properties of new compounds.

References

Spectroscopic Characterization of 2-(1H-Indol-4-yl)acetonitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(1H-Indol-4-yl)acetonitrile, a key intermediate in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific isomer, this document leverages established spectroscopic principles, data from related indole derivatives, and predictive methodologies to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also detailed, field-proven protocols for acquiring and interpreting high-quality spectroscopic information for this and similar molecules.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise substitution pattern on the indole ring is critical to biological activity, making the unambiguous characterization of each isomer paramount. This compound is a valuable building block, yet its specific spectroscopic properties are not widely documented. Accurate spectroscopic data is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and providing the foundation for understanding structure-activity relationships. This guide aims to fill the current knowledge gap by providing a robust, predictive framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of substituents on the indole ring system and data from analogous compounds.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal seven distinct signals, corresponding to the seven non-exchangeable protons of the molecule, plus a broad signal for the N-H proton. The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~11.2 | Broad Singlet | - | Typical chemical shift for an indole N-H proton, subject to concentration and solvent effects. |

| H2 | ~7.4 | Triplet | J ≈ 2.5 | Located on the pyrrole ring, coupled to H3 and H1. |

| H3 | ~6.8 | Triplet | J ≈ 2.0 | Coupled to H2 and H1. |

| H5 | ~7.1 | Doublet of Doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H6 and meta-coupled to H7. |

| H6 | ~7.3 | Triplet | J ≈ 8.0 | Ortho-coupled to H5 and H7. |

| H7 | ~7.5 | Doublet | J ≈ 8.0 | Ortho-coupled to H6. |

| -CH₂- | ~4.1 | Singlet | - | Methylene protons adjacent to the nitrile and the aromatic ring. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~125 | Standard chemical shift for the C2 of an indole. |

| C3 | ~101 | Shielded carbon of the pyrrole ring. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~120 | Carbon bearing the acetonitrile substituent. |

| C5 | ~122 | Aromatic carbon. |

| C6 | ~120 | Aromatic carbon. |

| C7 | ~112 | Aromatic carbon. |

| C7a | ~136 | Bridgehead carbon. |

| -CH₂- | ~16 | Aliphatic methylene carbon. |

| -C≡N | ~118 | Nitrile carbon, a characteristic chemical shift.[3] |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution into a 5 mm high-precision NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, aromatic C-H, C≡N, and C-H bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Indole) | 3400-3300 | Medium, Sharp | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C≡N (Nitrile) | 2260-2240 | Medium, Sharp | Stretching |

| C=C (Aromatic) | 1600-1450 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 2950-2850 | Medium | Stretching |

Causality: The position of the nitrile stretch is a key diagnostic feature and is expected to be sharp and of medium intensity.[3][6] The indole N-H stretch is also a prominent feature, typically appearing as a sharp band in the 3400-3300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For solid samples, the thin film method is often convenient and provides high-quality spectra.[7]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound.

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation.[8]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, providing a molecular fingerprint.[9]

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈N₂. The predicted molecular ion peak will be at m/z = 156.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z 129): A common fragmentation pathway for nitriles.

-

Loss of the acetonitrile side chain (CH₂CN): This would lead to a fragment corresponding to the indole ring.

-

Formation of the quinolinium or isoquinolinium cation (m/z 129): A characteristic rearrangement and fragmentation of indole derivatives.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: For a thermally stable compound like this, a direct insertion probe (DIP) is a suitable method.[10] A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer, where it is heated to volatilize the sample. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel or uncharacterized compound is a systematic process that integrates data from multiple spectroscopic techniques.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural validation using various spectroscopic techniques.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the synthesis and analysis of this important molecule. The provided methodologies are designed to be self-validating, ensuring that the acquired data is of high quality and suitable for unambiguous structure determination, a critical step in the advancement of drug discovery and development programs.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. benchchem.com [benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the Sourcing and Synthesis of 2-(1H-Indol-4-yl)acetonitrile for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indol-4-yl)acetonitrile represents a structurally significant, yet commercially scarce, building block for drug discovery and chemical biology. As a 4-substituted indole, it offers a distinct substitution pattern compared to its more common 3-substituted isomers, making it a valuable tool for probing structure-activity relationships (SAR) in various biological targets. This technical guide provides a comprehensive analysis of the current commercial landscape, revealing a lack of readily available, off-the-shelf suppliers. Consequently, this document serves as a practical handbook for research teams, outlining a logical workflow for acquiring this compound. We present a detailed, plausible synthetic route derived from established chemical literature, complete with a step-by-step protocol and mechanistic rationale. Furthermore, this guide includes a summary of predicted physicochemical properties and critical safety considerations extrapolated from analogous structures, and discusses the potential applications that underscore the utility of this molecule in modern medicinal chemistry.

Introduction: The Strategic Value of 4-Substituted Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] The specific substitution pattern on the indole ring profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. While indole-3-acetonitrile and its derivatives are well-explored and widely available, isomers with substitution at the 4-position are less common. This relative novelty makes this compound a compelling target for researchers aiming to:

-

Expand Structure-Activity Relationship (SAR) Studies: Systematically exploring positional isomers is fundamental to understanding how a pharmacophore interacts with its biological target. Access to the 4-isomer allows for a more complete map of the binding pocket.

-

Develop Novel Tryptamine Analogs: As a direct precursor to 4-substituted tryptamines, this compound is a key starting material for synthesizing novel psychoactive compounds, serotonin receptor agonists, and other neurochemical probes.

-

Generate Unique Fragment Libraries: In fragment-based drug discovery (FBDD), unique and under-explored chemical matter is highly prized. This compound provides an excellent entry point into a distinct chemical space.

This guide addresses the primary bottleneck for researchers interested in this compound: its acquisition.

Section 1: Commercial Landscape Analysis

A thorough survey of major chemical suppliers and databases indicates that This compound (CAS No. N/A) is not maintained as a stock item in commercial catalogs. This scarcity necessitates a strategic pivot from direct procurement to chemical synthesis.

For context, numerous structurally related indole acetonitrile analogs are commercially available and can serve as reference compounds or starting points for alternative synthetic strategies.

Table 1: Commercially Available Structural Analogs of this compound

| Structure | IUPAC Name | Representative Supplier(s) | CAS Number |

|

| 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica, Sigma-Aldrich | 771-51-7[2] |

|

| 2-(1H-Indol-5-yl)acetonitrile | Achmem | 29777-38-0[3] |

|

| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | Benchchem | 145417-15-8[4] |

|

| 2-(4-Bromo-1H-indol-3-yl)acetonitrile | AChemBlock | 89245-35-2[5] |

|

| 2-(4-Methyl-1H-indol-3-yl)acetonitrile | Biosynth, BLDpharm | 23084-32-4[6][7] |

Section 2: Acquisition Strategy for Non-Commercial Compounds

The absence of a direct supplier necessitates a decision between outsourcing to a custom synthesis provider or performing the synthesis in-house. The following workflow provides a logical framework for this decision.

Section 3: Proposed Synthetic Route and Protocol

While multiple synthetic strategies could be envisioned, a practical and reliable approach involves a two-step conversion from a commercially available starting material, Indole-4-carboxaldehyde . This method is analogous to a reported synthesis for the 3-isomer, which enhances its feasibility.[8] The pathway involves the reductive amination of the aldehyde in the presence of cyanide, which proceeds through an intermediate aminonitrile.

Proposed Reaction Scheme

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for analogous compounds and should be performed only by trained chemists with a thorough risk assessment.[8]

Materials:

-

Indole-4-carboxaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Sodium cyanide (NaCN) (10.0 eq)

-

Methanol (MeOH), anhydrous

-

Formamide (NH₂CHO), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Indole-4-carboxaldehyde (1.0 eq), methanol (approx. 0.1 M concentration relative to aldehyde), and formamide (equal volume to methanol).

-

Initial Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reductant that, in concert with formamide, facilitates the formation of an intermediate N-formyl amine or related species.

-

Cyanide Addition: After stirring for 1 hour at room temperature, add sodium cyanide (10.0 eq). Extreme caution is required when handling NaCN. All operations must be performed in a certified chemical fume hood.

-

Reflux: Heat the reaction mixture to reflux (oil bath temperature ~100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

-

Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any acidic byproducts and unreacted formamide.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Physicochemical Properties and Safety Data

As this compound is not commercially sold, a formal Safety Data Sheet (SDS) is unavailable. The following data is extrapolated based on the properties of indole, acetonitrile, and related indole acetonitriles. A comprehensive risk assessment is mandatory before synthesis or handling.

Table 2: Predicted Properties and Handling Precautions

| Property | Value / Information | Source / Rationale |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₈N₂ | - |

| Molecular Weight | 156.18 g/mol | Calculated[9] |

| Appearance | Predicted to be an off-white to yellow solid | Analogy to isomers[10] |

| Purity | >95% (target for synthetic material) | Standard for research chemicals |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Acetone | General solubility for indoles |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Releases toxic hydrogen cyanide gas upon contact with acids. | Extrapolated from acetonitrile[11][12] and indole-3-acetonitrile[2] |

| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Avoid contact with strong acids and oxidizing agents. | Standard laboratory practice for nitriles[13][14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. | Standard for chemical intermediates |

Section 5: Applications in Drug Discovery and Chemical Synthesis

The primary value of this compound lies in its role as a versatile synthetic intermediate. The nitrile and indole N-H functionalities serve as key handles for a wide array of chemical transformations.

-

Synthesis of 4-Substituted Tryptamines: The most direct application is the reduction of the nitrile group (e.g., using LiAlH₄, Raney Nickel, or catalytic hydrogenation) to produce 4-substituted tryptamine, a privileged scaffold for targeting serotonergic and dopaminergic receptors.

-

Elaboration of the Acetonitrile Moiety: The α-carbon of the acetonitrile group can be functionalized, or the nitrile itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, opening pathways to a diverse library of compounds.

-

N-Functionalization: The indole nitrogen can be alkylated, arylated, or protected to introduce additional diversity and modulate the electronic properties of the ring system.

The indole acetonitrile scaffold is a recognized motif in medicinal chemistry, with derivatives showing potential as anticancer agents by targeting unique DNA structures like G-quadruplexes.[1] Investigating the 4-substituted isomer could uncover novel biological activities or improved pharmacological profiles compared to more studied isomers.[15]

Conclusion

This compound is a strategically important but commercially unavailable building block for advanced chemical and pharmaceutical research. Its acquisition is contingent upon a well-planned synthetic effort, either performed in-house or through a custom synthesis partner. The synthetic route detailed in this guide, starting from indole-4-carboxaldehyde, offers a plausible and accessible method for producing this valuable compound. By overcoming the initial procurement hurdle, researchers can unlock the potential of this unique isomer to drive innovation in SAR exploration, neuropharmacology, and the broader field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromo-3-indolyl)acetonitrile 95% | CAS: 89245-35-2 | AChemBlock [achemblock.com]

- 6. 2-(4-Methyl-1H-indol-3-yl)acetonitrile | 23084-32-4 | YAA08432 [biosynth.com]

- 7. 23084-32-4|2-(4-Methyl-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]

- 10. 2-(1H-Indol-3-Yl)Acetonitrile Supplier in China [nj-finechem.com]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. agilent.com [agilent.com]

- 14. westliberty.edu [westliberty.edu]

- 15. benchchem.com [benchchem.com]

The Unseen Player: A Technical Guide to the Synthesis and Implied History of 2-(1H-Indol-4-yl)acetonitrile

A Foreword for the Modern Researcher: The annals of chemical literature are vast, yet some molecules, despite their potential significance, remain in the shadows. 2-(1H-Indol-4-yl)acetonitrile is one such compound. While its isomers, particularly those substituted at the 2- and 3-positions, have been the subject of extensive research, the 4-substituted analogue has a less documented history. This guide, therefore, takes an investigative approach. By examining the established principles of indole chemistry and the historical development of synthetic methodologies, we will construct a comprehensive technical overview. We will explore the most probable pathways for its synthesis, grounded in proven reactions, and discuss its potential applications, thereby providing a foundational resource for researchers and drug development professionals.

The Indole Acetonitrile Scaffold: A Cornerstone in Medicinal Chemistry

The indole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] When functionalized with an acetonitrile group, the resulting indole acetonitrile moiety offers a unique combination of structural features and chemical reactivity, making it a valuable building block in medicinal chemistry. The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amines, and amides, or it can participate directly in interactions with biological targets.

While indole-3-acetonitrile and its derivatives are well-known as plant growth regulators and key intermediates in the synthesis of tryptamines and other natural products, the specific biological roles and synthetic applications of this compound are less explored in publicly available literature.[2] This lack of extensive documentation, however, does not diminish its potential importance. The unique substitution pattern of the 4-yl isomer could offer novel pharmacological profiles and intellectual property opportunities.

Deconstructing the Synthesis: Plausible Pathways to this compound

In the absence of a specifically documented discovery, we can infer the most likely synthetic approaches to this compound by drawing parallels with the synthesis of other substituted indoles. Two primary strategies emerge: (A) construction of the indole ring with the cyanomethyl precursor already in place, and (B) functionalization of a pre-formed indole at the 4-position.

Strategy A: Building the Indole Ring

A classic and versatile method for indole synthesis is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4] To synthesize our target molecule via this route, one would require the corresponding 3-(cyanomethyl)phenylhydrazine.

Proposed Fischer Indole Synthesis Workflow

Caption: Proposed Fischer Indole Synthesis route to the target compound.

Strategy B: Functionalization of the Indole Nucleus

This approach begins with a readily available 4-substituted indole and introduces the cyanomethyl group in a subsequent step. A key precursor for this strategy is 4-hydroxyindole .

The synthesis of 4-hydroxyindole itself has been approached through various methods, including the Bischler-Möhlau reaction and more modern catalytic routes.[5][6] A notable method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole using a metal catalyst.[7]

Once 4-hydroxyindole is obtained, a multi-step sequence would be necessary to introduce the cyanomethyl group. A plausible pathway involves the conversion of the hydroxyl group to a better leaving group, such as a triflate, followed by a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent. A more classical approach would involve the conversion of the hydroxyl to a halide, followed by nucleophilic substitution with cyanide.

A more direct, albeit challenging, route would be the direct cyanomethylation of a 4-haloindole. This would likely involve a transition-metal-catalyzed reaction.

Proposed Multi-Step Synthesis from 4-Hydroxyindole

Caption: A potential multi-step synthetic route from 4-hydroxyindole.

Another viable approach for functionalizing the pre-formed indole ring involves the Sandmeyer reaction .[8] This would necessitate the synthesis of 4-aminoindole, which could then be converted to a diazonium salt and subsequently reacted with a cyanide source in the presence of a copper catalyst.[8][9]

Experimental Protocols: A Practical Guide

Protocol: One-Pot Conversion of Indole-4-carboxaldehyde to this compound

Disclaimer: This is a proposed protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

Indole-4-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve Indole-4-carboxaldehyde in a 1:1 mixture of methanol and formamide.

-

To this solution, add sodium borohydride (approximately 1.3 molar equivalents) in portions, while maintaining the temperature at 0-5 °C with an ice bath.

-

After the addition is complete, add sodium cyanide (approximately 10 molar equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Future Directions

The potential applications of this compound are likely to mirror those of other indole derivatives in the field of drug discovery. The unique substitution pattern could lead to compounds with novel activities against a range of biological targets. Given the prevalence of the indole scaffold in neuroscience, oncology, and infectious disease research, this compound represents an untapped resource for the development of new therapeutic agents.

Future research should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and biological properties. Its use as a scaffold for the generation of compound libraries for high-throughput screening could unveil previously undiscovered biological activities.

Conclusion

While the specific discovery and history of this compound remain elusive, a deep understanding of fundamental organic reactions allows us to construct a robust framework for its synthesis and potential utility. This technical guide provides a logical and scientifically grounded exploration of this underrepresented molecule. By leveraging established synthetic strategies and drawing parallels with its better-known isomers, we have outlined plausible pathways for its preparation and highlighted its potential as a valuable building block for future research and development in the pharmaceutical sciences. The exploration of such "unseen players" is crucial for the continued advancement of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. distantreader.org [distantreader.org]

- 6. researchgate.net [researchgate.net]

- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

Unlocking the Therapeutic Potential of 2-(1H-Indol-4-yl)acetonitrile: A Technical Guide to Target Identification and Validation

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic drugs with a vast array of biological activities.[1] This bicyclic aromatic heterocycle serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets, thereby exhibiting therapeutic potential in oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.[1][2] 2-(1H-Indol-4-yl)acetonitrile, a distinct isomer within the indole family, represents a largely unexplored chemical entity. While specific biological data for this compound is not extensively documented, its structural features suggest a high potential for interaction with key therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore and validate the potential therapeutic targets of this compound, transforming it from a novel molecule into a potential drug candidate.

The Landscape of Potential Therapeutic Targets for Indole Derivatives

The therapeutic versatility of indole derivatives stems from their ability to bind to and modulate the activity of a wide range of protein targets.[2] Understanding these established interactions provides a logical starting point for hypothesizing the potential targets of this compound.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[3][4] The indole scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.[5][6][7] Indole derivatives have been successfully designed to target a multitude of kinases, including:

-

PIM kinases

-

Cyclin-dependent kinases (CDKs)

-

Tyrosine kinases (TKs)

-

AKT

-

SRC

The substitution pattern on the indole ring plays a crucial role in determining the specificity and potency of kinase inhibition. For instance, substitutions at the 4th position of the indole ring have been shown to yield potent PI3K inhibitors.[3][4]

Enzymes: Catalysts of Life and Disease

Beyond kinases, a broad spectrum of enzymes are susceptible to inhibition by indole-based compounds.[8] This includes enzymes implicated in cancer, metabolic disorders, and neurodegenerative diseases. Notable examples include:

-

α-Amylase and α-glucosidase: Involved in glycemic control, making them targets for anti-diabetic therapies.[8]

-

Tubulin: A key component of the cytoskeleton, its inhibition disrupts cell division, a validated anti-cancer strategy.[9]

-

Thioredoxin Reductase (TrxR): An enzyme involved in redox homeostasis, often dysregulated in cancer.[9]

-

Lysine-Specific Demethylase 1 (LSD1): A histone-modifying enzyme that is a promising target in oncology.[9]

-

Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary therapeutic strategy for Alzheimer's disease.[10]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[9][11]

G Protein-Coupled Receptors (GPCRs): The Gateway to Cellular Signaling

Nuclear Receptors: Regulators of Gene Expression

Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes. The indole scaffold has been utilized to create ligands for several nuclear receptors, including:

-

Orphan Nuclear Receptors (e.g., NR4A1 and NR4A2): These are emerging targets for cancer therapy.[16]

-

Estrogen Receptor (ER): A well-established target in breast cancer.[9][17]

Hypothesized Therapeutic Targets for this compound

Given the precedent set by other indole derivatives, we can formulate several hypotheses regarding the potential therapeutic targets of this compound. The presence of the acetonitrile group at the 4-position of the indole ring may confer unique binding properties.

-

Hypothesis 1: Protein Kinase Inhibition. The substitution at the C4 position could orient the molecule favorably within the ATP-binding pocket of various kinases, potentially leading to the inhibition of cancer-related signaling pathways.

-

Hypothesis 2: Enzyme Inhibition. The electron-withdrawing nature of the nitrile group might facilitate interactions with the active sites of enzymes such as histone deacetylases (HDACs) or monoamine oxidases (MAOs).

-

Hypothesis 3: GPCR Modulation. The indole core could serve as a scaffold for interaction with aminergic GPCRs, suggesting potential applications in neurological or psychiatric disorders.

An Integrated Workflow for Target Identification and Validation

For a novel compound like this compound, a systematic and multi-pronged approach is essential for a definitive identification and validation of its therapeutic target(s). The following workflow outlines a logical progression from initial phenotypic screening to conclusive target validation.

Caption: A comprehensive workflow for the identification and validation of therapeutic targets for a novel compound.

Phase 1: Phenotypic Screening and Hit Identification

The initial step involves screening this compound across a panel of well-characterized cell lines representing various disease states (e.g., cancer, neuroinflammation).[18] The goal is to identify a robust and reproducible phenotypic response.

Key Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

-

Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Phase 2: Target Deconvolution

Once a consistent phenotype is observed, the next crucial step is to identify the molecular target(s) responsible for this effect.[19][20] A combination of approaches is recommended to increase the confidence in the identified targets.

1. Affinity Chromatography-Mass Spectrometry: This is a direct biochemical approach to isolate proteins that physically interact with the compound.

Key Experimental Protocol: Affinity Chromatography

-

Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).

-

Cell Lysis: Prepare a protein extract from the cells that exhibited the desired phenotype.

-

Incubation: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

2. Genetic Approaches (CRISPR/Cas9 or shRNA Screening): These methods identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or a critical pathway component.[21][22]

3. In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands in databases.[23][24]

Phase 3: Target Validation

The list of putative targets generated from the deconvolution phase must be rigorously validated to confirm their direct interaction with the compound and their role in the observed phenotype.[19][25]

1. Target Engagement Assays: These assays confirm the direct binding of the compound to the putative target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

-

Surface Plasmon Resonance (SPR): Quantifies the binding affinity and kinetics of the compound to the purified target protein.

2. In Vitro Biochemical Assays: These assays directly measure the effect of the compound on the activity of the purified target protein (e.g., kinase activity assay, enzyme inhibition assay).

Key Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a microplate, combine the purified kinase, a specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

-

Detection: Measure the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).

-

Analysis: Determine the IC50 value of the compound for the specific kinase.

3. Cell-Based Functional Assays: These assays confirm that the interaction between the compound and the target leads to the observed cellular phenotype. This can involve overexpressing or knocking down the target and observing the effect on the compound's activity.

Key Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-